Developing novel BCR-ABL kinase inhibitors: Researchers have incorporated the structural features of 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide into more complex molecules targeting BCR-ABL, a protein implicated in chronic myeloid leukemia [].
Exploring structure-activity relationships in drug discovery: This compound serves as a scaffold for systematically modifying chemical structures to understand how specific changes influence biological activity, crucial for optimizing drug candidates [, , , , , , , ].
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3